molecular formula C10H14O3S B2952786 (2,4,5-Trimethoxyphenyl)methanethiol CAS No. 212555-22-1

(2,4,5-Trimethoxyphenyl)methanethiol

Cat. No.: B2952786
CAS No.: 212555-22-1
M. Wt: 214.28
InChI Key: PDKCUIQKBZNCCO-UHFFFAOYSA-N
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Description

(2,4,5-Trimethoxyphenyl)methanethiol is a chemical reagent of interest in medicinal chemistry and chemical biology research. Its core research value is as a building block for synthesizing novel compounds with potential biological activity. The 2,4,5-trimethoxyphenyl moiety is a structure of significant scientific interest. For instance, the metabolite 2,4,5-trimethoxyphenylglyoxylic acid, which shares a similar aromatic system, has been isolated from the fungus Polyporus tumulosus and is used in studies to discover new compounds with structures like p-quinone methides (p-QMs) . Furthermore, trimethoxylated phenyl rings are a key structural feature in many investigated compounds. Research into 3,4,5-trimethoxylated chalcones has demonstrated potent antiproliferative effects on cancer cells, including colorectal and prostatic cancer cell lines, often through mechanisms such as tubulin polymerization inhibition and apoptosis induction . Similarly, trimethoxyphenyl-linked heterocycles have been designed as combretastatin A-4 analogues, showing potent cytotoxic activity by inhibiting β-tubulin polymerization . This reagent is supplied For Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can employ this compound to explore new chemical space in developing small-molecule probes and potential therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4,5-trimethoxyphenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-11-8-5-10(13-3)9(12-2)4-7(8)6-14/h4-5,14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKCUIQKBZNCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CS)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212555-22-1
Record name (2,4,5-trimethoxyphenyl)methanethiol
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Synthetic Methodologies for 2,4,5 Trimethoxyphenyl Methanethiol

Established Laboratory Synthetic Pathways

Established routes to (2,4,5-Trimethoxyphenyl)methanethiol typically rely on a foundational precursor, 2,4,5-trimethoxybenzaldehyde (B179766), which is subsequently converted to the target thiol. This approach allows for a modular synthesis where the core aromatic structure is first assembled and then functionalized.

The synthesis of the key intermediate, 2,4,5-trimethoxybenzaldehyde, can be achieved through various pathways starting from more common materials. One prevalent precursor is 1,2,4-trimethoxybenzene. The formyl group can be introduced onto this core through electrophilic substitution reactions such as the Vilsmeier-Haack or Gattermann reaction.

Another significant precursor is asarone (B600218) (predominantly found in calamus oil), which can be oxidatively cleaved to yield 2,4,5-trimethoxybenzaldehyde. scholaris.ca This process can be performed using various oxidizing agents, with ozonolysis being a particularly efficient method, reportedly producing the aldehyde in high purity and yield. scholaris.ca A study reported the synthesis of 2,4,5-trimethoxybenzaldehyde from Indonesian sweet flag oil, which contains asarone, achieving a 95% pure product in just 10 minutes through ozonolysis. scholaris.ca

Alternatively, derivatization can start from vanillin, which undergoes bromination and subsequent hydrolysis to form 5-hydroxyvanillin. google.com Methylation of the hydroxyl groups then yields the desired trimethoxybenzaldehyde structure. google.com

Table 1: Selected Precursor Reactions for 2,4,5-Trimethoxybenzaldehyde

Starting MaterialKey ReagentsProductReported Yield
1,2,4-TrimethoxybenzenePOCl₃, DMF2,4,5-TrimethoxybenzaldehydeModerate to Good
Asarone (from Calamus Oil)O₃/O₂; then workup2,4,5-Trimethoxybenzaldehyde92%
Vanillin1. Br₂ 2. NaOH, Cu 3. Methylating agent2,4,5-TrimethoxybenzaldehydeHigh (multi-step)

Introduction of the Methanethiol (B179389) Functionality

Once 2,4,5-trimethoxybenzaldehyde is obtained, the introduction of the methanethiol group (-CH₂SH) is typically a two-step process:

Reduction of the Aldehyde: The aldehyde is first reduced to the corresponding 2,4,5-trimethoxybenzyl alcohol. This is a standard transformation commonly achieved with high efficiency using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Conversion of Alcohol to Thiol: The resulting benzyl (B1604629) alcohol is then converted into the methanethiol. A classic and reliable method involves converting the alcohol to a good leaving group, such as a benzyl halide (e.g., 2,4,5-trimethoxybenzyl chloride), using reagents like thionyl chloride (SOCl₂). ontosight.ai The benzyl chloride is then reacted with a sulfur nucleophile. A common choice is thiourea (B124793), which forms an intermediate isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions (e.g., with sodium hydroxide) liberates the desired this compound. thieme-connect.comresearchgate.net

An alternative pathway for converting the alcohol to the thiol is via a tosylate intermediate. The alcohol is reacted with p-toluenesulfonyl chloride to form a tosylate, which is then displaced by a sulfur nucleophile. researchgate.net

Table 2: Reaction Sequence for Methanethiol Introduction

StepIntermediate/ProductTypical ReagentsPurpose
12,4,5-Trimethoxybenzyl alcoholSodium Borohydride (NaBH₄)Reduction of aldehyde to alcohol
2a2,4,5-Trimethoxybenzyl chlorideThionyl Chloride (SOCl₂)Conversion of alcohol to halide
2bIsothiouronium saltThioureaFormation of C-S bond precursor
3This compoundSodium Hydroxide (B78521) (NaOH)Hydrolysis to yield the final thiol

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

To improve upon traditional methods, advanced techniques focus on reducing the number of synthetic steps and employing milder, more efficient reagents. One such method is the direct conversion of alcohols to thiols. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) has been shown to be effective for this transformation. rsc.orgresearchgate.net Treating 2,4,5-trimethoxybenzyl alcohol directly with Lawesson's reagent in a suitable solvent like toluene (B28343) can yield this compound in a single step, bypassing the need to isolate a halide intermediate. researchgate.netuzh.ch This approach can be more efficient, though optimization is often required to minimize side products like alkenes from dehydration. rsc.org

Another advanced strategy involves the use of triphenylphosphine (B44618) and a thiol acid in the presence of an azodicarboxylate (the Mitsunobu reaction). google.com This allows for a one-step conversion of the alcohol to a thiol ester with stereochemical inversion, which can then be hydrolyzed to the thiol. This method is known for its mild conditions, making it suitable for sensitive substrates. google.com

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry aims to make the synthesis of this compound more environmentally benign and sustainable. mdpi.comresearchgate.net

Key principles applicable to this synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The direct conversion of the benzyl alcohol to the thiol using Lawesson's reagent has a better atom economy than the multi-step process involving chlorination and thiourea, which generates more stoichiometric byproducts. acs.org

Use of Safer Solvents and Auxiliaries: Traditional syntheses often use hazardous solvents like dichloromethane (B109758) or pyridine. researchgate.net Green chemistry encourages the substitution of these with safer alternatives such as ethanol (B145695), water, or performing reactions under solvent-free conditions where possible. mdpi.com For example, the reduction of the aldehyde with NaBH₄ can be effectively carried out in ethanol.

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.orgijnrd.org While some steps may require heating, selecting catalysts that allow for lower reaction temperatures can significantly reduce the energy footprint of the process.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. youtube.com The use of catalytic hydrogenation for the reduction of the aldehyde, instead of stoichiometric metal hydrides, would be a greener alternative.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.orgyoutube.com The one-pot conversion of the alcohol to the thiol is an example of avoiding the derivative benzyl halide intermediate.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication to Synthesis
Prevention Optimizing reactions to minimize byproduct formation.
Atom Economy Favoring addition reactions over substitution/elimination reactions.
Safer Solvents Replacing chlorinated solvents with greener alternatives like ethanol or water.
Catalysis Using catalytic hydrogenation instead of stoichiometric NaBH₄.
Reduce Derivatives Employing direct alcohol-to-thiol conversion to avoid halide intermediates.

Synthetic Routes to Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. researchgate.netnih.gov The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or sulfur-34 (B105110) (³⁴S) at specific positions.

Deuterium Labeling (²H): A deuterium atom can be easily introduced at the benzylic position by reducing the precursor, 2,4,5-trimethoxybenzaldehyde, with a deuterated reducing agent like sodium borodeuteride (NaBD₄). This would yield (2,4,5-Trimethoxyphenyl)methan-d₂-ol, which can then be converted to the deuterium-labeled thiol. This labeling is useful for tracking the fate of the benzylic protons in subsequent reactions or metabolic processes using mass spectrometry or NMR spectroscopy. acs.org

Carbon-13 Labeling (¹³C): A ¹³C label can be incorporated into the aromatic ring or the methoxy (B1213986) groups during the synthesis of the trimethoxybenzene core. For instance, using a ¹³C-labeled methylating agent (e.g., ¹³CH₃I) during the final methylation step in a synthesis starting from a dihydroxy precursor would label one or more of the methoxy groups. To label the benzylic carbon, one could start with a ¹³C-labeled formylating agent in the Vilsmeier-Haack reaction.

Sulfur-34 Labeling (³⁴S): The thiol group can be labeled using an isotopically enriched sulfur source. For example, reacting the 2,4,5-trimethoxybenzyl chloride intermediate with thiourea synthesized with ³⁴S would result in the final product being labeled at the sulfur atom.

These labeled compounds allow researchers to follow the molecule through complex systems, providing detailed mechanistic insights that are otherwise difficult to obtain. nih.govacs.org

Chemical Reactivity and Transformation Studies of 2,4,5 Trimethoxyphenyl Methanethiol

Oxidation-Reduction Chemistry of the Thiol Group in (2,4,5-Trimethoxyphenyl)methanethiol

The sulfur atom in the thiol group of this compound can exist in various oxidation states, making it susceptible to a range of oxidation-reduction reactions. These transformations are fundamental in synthesizing derivatives with modified electronic and steric properties.

Thiols are readily oxidized to form disulfides, and this compound is expected to undergo this transformation under mild oxidizing conditions. The resulting disulfide, bis(2,4,5-trimethoxybenzyl) disulfide, is a key derivative. The oxidation can be achieved using a variety of reagents, with the reaction proceeding through the coupling of two thiol molecules. ontosight.ai

Common oxidizing agents for the conversion of thiols to disulfides include:

Hydrogen Peroxide (H₂O₂): Often used in the presence of a catalyst, H₂O₂ provides a clean and efficient method for disulfide formation. chemicalpapers.com

Iodine (I₂): In the presence of a base, iodine is a classic reagent for this transformation.

Dimethyl Sulfoxide (B87167) (DMSO): DMSO can serve as an oxidant, particularly under acidic conditions, to yield the corresponding disulfide. biolmolchem.com

Air Oxidation: In the presence of a base and sometimes a metal catalyst, atmospheric oxygen can be sufficient to induce the oxidation of thiols to disulfides.

The general transformation is depicted below:

2 this compound + [O] → Bis(2,4,5-trimethoxybenzyl) disulfide + H₂O

The disulfide bond in bis(2,4,5-trimethoxybenzyl) disulfide can be cleaved back to the thiol through reduction, commonly with agents like sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT), highlighting the reversible nature of this redox process.

Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion
Oxidizing AgentTypical ConditionsReference
Hydrogen Peroxide (H₂O₂)Catalytic amounts of acid or metal ions chemicalpapers.com
Iodine (I₂)Basic conditions (e.g., triethylamine) ontosight.ai
Dimethyl Sulfoxide (DMSO)Acidic conditions (e.g., HI) biolmolchem.com
Air (O₂)Basic conditions, often with a metal catalyst ontosight.ai

Further oxidation of the sulfur atom in the thiol or its corresponding sulfide (B99878) derivatives leads to the formation of sulfoxides and sulfones. To synthesize the sulfoxide and sulfone of this compound, it is typically first converted to a sulfide, for instance, by S-alkylation (see section 3.2.1). The resulting thioether can then be selectively oxidized.

Sulfoxide Formation: Oxidation of the corresponding sulfide with one equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium metaperiodate (NaIO₄) at low temperatures generally yields the (2,4,5-Trimethoxyphenyl)methyl sulfoxide. orgsyn.org

Sulfone Formation: The use of a stronger oxidizing agent or an excess of the oxidant, such as hydrogen peroxide or potassium permanganate (B83412) (KMnO₄), will further oxidize the sulfide or the sulfoxide to the corresponding (2,4,5-Trimethoxyphenyl)methyl sulfone.

These oxidation states significantly alter the polarity and hydrogen bonding capabilities of the sulfur-containing moiety.

Nucleophilic Reactions Involving the Thiolate Anion

The thiol proton of this compound is acidic and can be readily removed by a base to form the corresponding thiolate anion. This anion is a potent nucleophile and can participate in a variety of substitution and addition reactions.

The (2,4,5-Trimethoxyphenyl)methanethiolate anion readily undergoes nucleophilic substitution reactions with alkyl and aryl halides.

Alkylation: In the presence of a base such as an alkali metal hydroxide (B78521) or carbonate, the thiol can be deprotonated and the resulting thiolate will react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the corresponding thioether. mdpi.com

Arylation: The reaction with aryl halides to form diaryl sulfides is more challenging and often requires a catalyst, such as a copper or palladium complex, especially if the aryl halide is not activated towards nucleophilic aromatic substitution. mdpi.com The use of diaryliodonium salts presents a metal-free alternative for the arylation of thiols. tcichemicals.comresearchgate.net

Table 2: Representative Nucleophilic Substitution Reactions of the Thiolate Anion
Reaction TypeElectrophileTypical ConditionsProduct Type
AlkylationAlkyl halide (R-X)Base (e.g., K₂CO₃, NaOH) in a polar solventThioether
ArylationAryl halide (Ar-X)Palladium or Copper catalystDiaryl sulfide
ArylationDiaryliodonium saltMetal-freeDiaryl sulfide

The soft nature of the thiolate nucleophile makes it an excellent candidate for conjugate addition reactions, particularly the Michael addition to α,β-unsaturated carbonyl compounds and other activated alkenes.

In this reaction, the (2,4,5-Trimethoxyphenyl)methanethiolate anion adds to the β-carbon of an electron-deficient alkene, such as an enone, enoate, or acrylonitrile. This reaction is typically carried out under basic conditions to generate the nucleophilic thiolate. pkusz.edu.cnscispace.com The reaction is a powerful tool for carbon-sulfur bond formation and the synthesis of more complex molecules.

Electrophilic Reactivity of the Aromatic Ring in this compound

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy (B1213986) groups. The methoxy group is a strong activating group and an ortho, para-director. The -CH₂SH group is generally considered a weakly activating group and is also an ortho, para-director.

The directing effects of the substituents on the ring must be considered to predict the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comidc-online.comlibretexts.org

The positions on the aromatic ring are numbered as follows:

Position 1: -CH₂SH

Position 2: -OCH₃

Position 3: -H

Position 4: -OCH₃

Position 5: -OCH₃

Position 6: -H

The methoxy groups at positions 2, 4, and 5 strongly activate the ring. The directing effects of these groups are as follows:

The -OCH₃ at C2 directs ortho (to C3) and para (to C5, which is already substituted).

The -OCH₃ at C4 directs ortho (to C3 and C5, with C5 being substituted) and para (to C1, which is already substituted).

The -OCH₃ at C5 directs ortho (to C4 and C6, with C4 being substituted) and para (to C2, which is also substituted).

The -CH₂SH group at C1 directs ortho (to C2 and C6, with C2 being substituted) and para (to C4, which is substituted).

Considering the combined directing effects, the most activated and sterically accessible positions for electrophilic attack are C3 and C6. The methoxy groups at C2 and C4 strongly activate the C3 position. The C6 position is activated by the methoxy group at C5 and the -CH₂SH group at C1. Therefore, electrophilic substitution is expected to occur predominantly at the C3 and C6 positions, leading to a mixture of products. The exact ratio would depend on the specific electrophile and reaction conditions. libretexts.org

Radical-Mediated Transformations of this compound

The study of radical-mediated transformations provides insight into the reactivity of organosulfur compounds under conditions where homolytic bond cleavage occurs. For this compound, while specific experimental studies on its radical-mediated reactions are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of thiols and related aromatic thiol derivatives. The central feature of these transformations is the generation and subsequent reactions of the (2,4,5-Trimethoxyphenyl)methylthiyl radical.

The generation of the thiyl radical from this compound is anticipated to proceed through the homolytic cleavage of the sulfur-hydrogen (S-H) bond. This bond is known to be weaker than carbon-hydrogen (C-H) bonds, making it susceptible to abstraction by various radical initiators. wikipedia.org Common methods for generating thiyl radicals include exposure to radical initiators like azobisisobutyronitrile (AIBN) or peroxides, as well as photolysis or radiolysis. nih.govmdpi.com

Once formed, the (2,4,5-Trimethoxyphenyl)methylthiyl radical can participate in a variety of transformations, characteristic of thiyl radicals in general. These include addition to unsaturated systems, hydrogen atom transfer reactions, and dimerization.

A prominent reaction of thiyl radicals is their addition to carbon-carbon double and triple bonds, known as the thiol-ene and thiol-yne reactions, respectively. nih.govwikipedia.org This process is a chain reaction involving the addition of the thiyl radical to an unsaturated bond to form a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of the thiol to propagate the chain. wikipedia.org This results in the anti-Markovnikov addition of the thiol across the multiple bond. wikipedia.org For this compound, this would involve the formation of a thioether.

Thiyl radicals can also participate in hydrogen atom transfer (HAT) reactions, abstracting a hydrogen atom from a suitable donor to regenerate the parent thiol. nih.gov The rates of these reactions are dependent on the bond dissociation energies of the hydrogen donors. libretexts.org Conversely, the initially formed thiyl radical can act as a hydrogen atom abstractor from other molecules, propagating a radical chain.

Another common fate of thiyl radicals is dimerization, where two thiyl radicals combine to form a disulfide. wikipedia.org In the case of this compound, this would lead to the formation of bis(2,4,5-trimethoxybenzyl) disulfide. This reaction is typically a termination step in radical chain processes.

The reactivity of the (2,4,5-Trimethoxyphenyl)methylthiyl radical can also be influenced by the presence of the aromatic ring and its electron-donating methoxy substituents. Aromatic thiols have been shown to undergo electron transfer reactions to form thiyl radicals. rsc.org The trimethoxyphenyl group may influence the stability and subsequent reaction pathways of the radical intermediate.

Reaction Type Reactant(s) Expected Product(s) General Mechanism
Thiyl Radical Formation This compound, Radical Initiator (e.g., AIBN) or UV light(2,4,5-Trimethoxyphenyl)methylthiyl radicalHomolytic cleavage of the S-H bond. wikipedia.orgnih.gov
Thiol-Ene Reaction This compound, AlkeneAnti-Markovnikov thioetherRadical chain addition of the S-H bond across the C=C double bond. wikipedia.org
Thiol-Yne Reaction This compound, AlkyneVinyl sulfideRadical chain addition of the S-H bond across the C≡C triple bond. psu.edu
Dimerization Two (2,4,5-Trimethoxyphenyl)methylthiyl radicalsBis(2,4,5-trimethoxybenzyl) disulfideRadical-radical combination. wikipedia.org
Hydrogen Atom Transfer (2,4,5-Trimethoxyphenyl)methylthiyl radical, Hydrogen Donor (R'-H)This compound, R'•Abstraction of a hydrogen atom by the thiyl radical. nih.govlibretexts.org

Derivatives and Analogues of 2,4,5 Trimethoxyphenyl Methanethiol: Synthesis and Structure Activity Relationship Research

Synthesis and Characterization of Thioether Derivatives

The conversion of (2,4,5-Trimethoxyphenyl)methanethiol to its thioether (or sulfide) derivatives is a fundamental transformation for creating diverse molecular structures. The high nucleophilicity of the thiolate anion, formed by deprotonating the thiol, facilitates its reaction with various electrophiles to form stable carbon-sulfur bonds.

A primary method for synthesizing these thioethers is through S-alkylation . This reaction involves treating the parent thiol with a base, such as an alkali metal hydroxide (B78521) or carbonate, to generate the corresponding thiolate salt. This salt then readily reacts with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) via a nucleophilic substitution mechanism to yield the desired thioether. nih.govnuph.edu.ua The versatility of this method allows for the introduction of a wide array of alkyl, aryl, and heterocyclic fragments. For instance, reacting this compound with substituted benzyl (B1604629) halides or heterocyclic halides can produce a library of compounds for SAR studies.

Alternative, "thiol-free" methods have also been developed to synthesize thioethers, avoiding the use of potentially malodorous thiol starting materials. mdpi.com One such approach utilizes xanthates as thiol surrogates, which can react with alkyl or aryl halides to form the thioether linkage. mdpi.com

The characterization of the resulting thioether derivatives is typically accomplished using standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and connectivity of the molecule, while Mass Spectrometry (MS) verifies the molecular weight. Infrared (IR) spectroscopy can identify characteristic functional group vibrations.

Derivative NameAlkylating/Arylating AgentSynthetic Method
Benzyl (2,4,5-trimethoxybenzyl) sulfide (B99878)Benzyl bromideS-alkylation
(2,4,5-Trimethoxybenzyl)(pyridin-2-yl)sulfane2-ChloropyridineNucleophilic Aromatic Substitution
Ethyl 2-((2,4,5-trimethoxybenzyl)thio)acetateEthyl bromoacetateS-alkylation
Allyl (2,4,5-trimethoxybenzyl) sulfideAllyl chlorideS-alkylation

Exploration of Thioester and Related Sulfur-Containing Analogues

Thioesters, which feature a C(=O)S-R linkage, are another important class of derivatives accessible from this compound. These compounds are significant in both chemical synthesis and biological systems.

The most direct route to thioesters is the thioesterification of the thiol with a carboxylic acid. researchgate.net This condensation reaction typically requires an activating agent or dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the thioester bond and remove the water molecule that is formed as a byproduct. wikipedia.org Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be reacted with the thiol, often in the presence of a non-nucleophilic base, to produce the thioester with high efficiency. researchgate.netwikipedia.org Recent advancements have focused on developing milder, more sustainable methods for thioester synthesis. wikipedia.orgresearchgate.net

Beyond thioesters, other sulfur-containing analogues can be explored. For example, thionoesters, which are isomers of thioesters (C(=S)O-R), can be synthesized through various methods, including the reaction of Lawesson's reagent with corresponding esters. wikipedia.org The investigation of these and other analogues, such as dithiocarbamates or thiocarbonates, expands the chemical space available for biological screening.

Analogue TypeReactantSynthetic Method
S-(2,4,5-Trimethoxybenzyl) ethanethioateAcetyl chlorideAcylation
S-(2,4,5-Trimethoxybenzyl) benzothioateBenzoic acidDehydrative Coupling (e.g., with DCC)
O-Ethyl S-(2,4,5-trimethoxybenzyl) carbonothioateEthyl chloroformateAcylation

Modifications of the Trimethoxy Substituents and Aromatic Ring Architecture

The structure-activity relationship (SAR) of this compound derivatives is heavily influenced by the substitution pattern on the aromatic ring. The three methoxy (B1213986) groups are key features that can be systematically modified to probe their role in biological activity.

Research on analogous trimethoxyphenyl compounds has shown that the number and position of methoxy groups are often critical for target binding. nih.gov Modifications could include:

Demethylation: Selective or complete demethylation to the corresponding hydroxyl (phenol) or dihydroxyl derivatives can explore the importance of hydrogen bond donating capabilities.

Alkoxy Group Variation: Replacing one or more methoxy groups with larger alkoxy groups (e.g., ethoxy, propoxy) can investigate the steric tolerance of the binding site. nih.gov

Positional Isomerism: Synthesizing analogues with different methoxy substitution patterns (e.g., 2,4,6- or 3,4,5-trimethoxy) can reveal the optimal arrangement for activity. nih.govmdpi.com

Bioisosteric Replacement: Substituting methoxy groups with other electron-donating groups or bioisosteres like fluorine or small alkyl groups can fine-tune the electronic and lipophilic properties of the molecule.

In a study of 2,4,5-trimethoxyphenyl pyrimidine (B1678525) derivatives, modifications to the phenyl ring attached to the core structure significantly impacted agonist activity, with a 4-iodophenyl substituent showing the highest potency. nih.gov This highlights that modifications to other parts of the molecular scaffold, in conjunction with changes to the trimethoxy ring, are crucial for optimizing activity. Similarly, in studies of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, replacing a methoxy group with an ethoxy group led to a tenfold increase in activity, whereas replacement with an electron-withdrawing fluorine group caused a dramatic reduction. nih.gov

Modification TypeExample StructureRationale for Synthesis
Demethylation(4,5-Dimethoxy-2-hydroxyphenyl)methanethiolIntroduce hydrogen bond donor capability
Alkoxy Variation(2-Ethoxy-4,5-dimethoxyphenyl)methanethiolProbe steric limits of binding pocket
Isomeric Variation(3,4,5-Trimethoxyphenyl)methanethiolDetermine optimal methoxy substitution pattern
Ring Substitution(5-Fluoro-2,4-dimethoxyphenyl)methanethiolAlter electronic properties of the ring

Coordination Chemistry and Metal Complexes of 2,4,5 Trimethoxyphenyl Methanethiol

Synthesis and Structural Elucidation of Metal-Thiolate Complexes

The synthesis of metal-thiolate complexes involving (2,4,5-Trimethoxyphenyl)methanethiol would likely proceed through standard synthetic routes for forming metal-sulfur bonds. A primary method would involve the deprotonation of the thiol group (-SH) by a suitable base to form the corresponding thiolate anion. This nucleophilic thiolate could then be reacted with a metal halide or another suitable metal precursor to yield the desired metal-thiolate complex.

Prospective Synthetic Route: (2,4,5-MeO)₃C₆H₂CH₂SH + Base → (2,4,5-MeO)₃C₆H₂CH₂S⁻ + [Base-H]⁺ (2,4,5-MeO)₃C₆H₂CH₂S⁻ + MXₙ → [(2,4,5-MeO)₃C₆H₂CH₂S]ₘMXₙ₋ₘ + mX⁻

Structural elucidation of these hypothetical complexes would rely on a combination of spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy would be instrumental in observing the disappearance of the S-H stretching frequency upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the ligand framework and its electronic environment upon complexation. For paramagnetic complexes, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy would be necessary. Ultimately, single-crystal X-ray diffraction would be the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Ligand Field Properties and Electronic Structure of this compound in Coordination

As a ligand, (2,4,5-Trimethoxyphenyl)methanethiolate would be classified as a soft, anionic, two-electron donor through its sulfur atom. The electronic properties of the ligand are significantly influenced by the electron-donating methoxy (B1213986) groups on the phenyl ring. The 2,4,5-substitution pattern would create a specific electronic environment that differs from its 2,4,6-isomer, potentially impacting the ligand field strength and the electronic structure of the resulting metal complexes.

The ligand field properties could be investigated using UV-Visible spectroscopy to observe d-d transitions in transition metal complexes. These studies, in conjunction with theoretical calculations (such as Density Functional Theory, DFT), would help to quantify the ligand field splitting energy (10Dq) and understand the nature of the metal-ligand bonding, including the degree of covalency.

Catalytic Applications of this compound-Derived Metal Complexes

While no catalytic applications have been reported for complexes of this specific ligand, related metal-thiolate complexes are known to be active in various catalytic transformations.

Hypothetically, metal complexes of this compound could find applications in homogeneous catalysis. For instance, palladium or nickel complexes could potentially catalyze cross-coupling reactions. The electronic and steric properties imparted by the trimethoxyphenyl moiety could influence the catalytic activity and selectivity. Rhodium or iridium complexes might be explored for their potential in hydroformylation or hydrogenation reactions.

This compound could be utilized for the surface modification of metal nanoparticles or surfaces. The thiol group has a strong affinity for noble metal surfaces (e.g., gold, silver, platinum), allowing for the formation of self-assembled monolayers (SAMs). The trimethoxyphenyl group would then form the outer surface of the monolayer, influencing properties such as hydrophobicity, and could serve as an anchor point for further functionalization or as a stabilizing layer for catalytically active metal nanoparticles.

Computational and Theoretical Studies on 2,4,5 Trimethoxyphenyl Methanethiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate the distribution of electrons within (2,4,5-Trimethoxyphenyl)methanethiol, which is fundamental to understanding its stability and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. For aromatic thiols, the electron-donating methoxy (B1213986) groups and the sulfur-containing methanethiol (B179389) group significantly influence the electron density distribution on the phenyl ring and thus affect the HOMO and LUMO energies.

DFT can also be used to calculate various electronic properties that describe reactivity. nih.gov These properties are summarized in the table below.

Property Description
Ionization PotentialThe energy required to remove an electron from the molecule.
Electron AffinityThe energy released when an electron is added to the molecule.
ElectronegativityA measure of the ability of the molecule to attract electrons.
Chemical HardnessA measure of the molecule's resistance to a change in its electron distribution.
Chemical SoftnessThe reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity IndexA measure of the molecule's ability to act as an electrophile.

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface. This map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a visual guide to where the molecule is likely to interact with other chemical species. For this compound, the oxygen atoms of the methoxy groups and the sulfur atom of the methanethiol group are expected to be electron-rich regions.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds (C-O bonds of the methoxy groups and the C-C and C-S bonds of the methanethiol substituent), a variety of conformations are possible.

Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. unife.it The relative energies of these conformers determine their populations at a given temperature. Theoretical calculations have shown that for substituted chalcones, the s-cis conformation is often predominant. ufms.br The planarity of conformers can facilitate the overlap of π orbitals, increasing electronic conjugation and stability. ufms.br

For this compound, the orientations of the three methoxy groups and the methanethiol group relative to the phenyl ring are of particular interest. Steric hindrance between adjacent substituents can influence the preferred conformations. The table below outlines the key dihedral angles that would be investigated in a conformational analysis of this molecule.

Dihedral Angle Description
C-C-O-C (methoxy)Describes the orientation of the methyl group of each methoxy substituent relative to the phenyl ring.
C-C-C-S (methanethiol)Describes the orientation of the methanethiol group relative to the phenyl ring.
C-C-S-H (methanethiol)Describes the orientation of the thiol hydrogen atom.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com

MD simulations can be used to investigate how this compound molecules interact with each other in the liquid or solid state. This includes the formation of intermolecular hydrogen bonds involving the thiol group and other non-covalent interactions like van der Waals forces and π-π stacking of the phenyl rings. The simulations can also reveal how the molecule interacts with solvent molecules, providing insights into its solubility and solvation dynamics. sciepub.com

In the context of drug design, MD simulations can be used to study the binding of this compound to a target protein. mdpi.com These simulations can help to understand the stability of the protein-ligand complex and identify the key intermolecular interactions that are responsible for binding. mdpi.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for interpreting experimental spectra and for confirming the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. epstem.net By comparing the calculated chemical shifts with experimental data, the structure of the molecule can be verified. epstem.net

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities, which can then be used to generate a theoretical IR spectrum. researchgate.net The calculated spectrum can be compared with the experimental spectrum to aid in the assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule. researchgate.net For this compound, characteristic vibrational modes would include the O-H stretching of the thiol group, C-H stretching of the methyl and phenyl groups, C-O stretching of the methoxy groups, and C-S stretching of the thiol group.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. mdpi.com This information is crucial for understanding the feasibility and kinetics of a reaction.

For this compound, computational modeling could be used to study a variety of reactions, such as the oxidation of the thiol group, electrophilic aromatic substitution on the phenyl ring, or nucleophilic substitution at the methoxy groups. The calculations can determine the activation energies for different reaction pathways, allowing for the prediction of the most likely reaction products. mdpi.com For instance, studies on the reaction of methanethiol with a hydrogen atom have identified hydrogen abstraction and C-S bond cleavage as possible elementary reactions. researchgate.net

The table below lists some of the key parameters that can be obtained from computational modeling of reaction mechanisms.

Parameter Description
Activation Energy (Ea)The minimum energy required for a reaction to occur.
Reaction Energy (ΔEr)The difference in energy between the products and the reactants.
Transition State GeometryThe molecular structure at the highest point on the reaction pathway.
Reaction Rate ConstantsA measure of the speed of a reaction.

Advanced Spectroscopic and Analytical Methodologies for Research on 2,4,5 Trimethoxyphenyl Methanethiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D, solid-state)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2,4,5-Trimethoxyphenyl)methanethiol. While specific experimental data for this compound is not widely published, predictions based on its structure and data from analogous compounds can provide significant insights.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the thiol (-SH) proton, and the methoxy (B1213986) (-OCH₃) protons. The two aromatic protons would likely appear as singlets in the aromatic region of the spectrum. The methylene protons adjacent to the sulfur atom would present as a doublet, coupled to the thiol proton. The thiol proton itself would likely appear as a triplet. The three methoxy groups would each give rise to a singlet, potentially with slightly different chemical shifts due to their different positions on the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the aromatic carbons, the methylene carbon, and the methoxy carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy groups.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. For instance, COSY would show correlations between the methylene protons and the thiol proton. HSQC would link the proton signals to their directly attached carbon atoms. HMBC would reveal longer-range correlations, for example, between the methylene protons and the aromatic carbons, further confirming the structure.

Solid-State NMR: In the absence of single crystals for X-ray diffraction, solid-state NMR could provide information about the conformation and packing of this compound in the solid state.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H~6.5 - 7.0s
Methylene (-CH₂SH)~3.7d
Thiol (-SH)~1.6t
Methoxy (-OCH₃)~3.8 - 3.9s

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound by providing a highly accurate mass measurement. This allows for the confident confirmation of its molecular formula, C₁₀H₁₄O₃S.

The predicted monoisotopic mass of this compound is 214.06636 Da. amazonaws.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) with high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to the molecular ion, HRMS can also provide information about fragment ions, aiding in structural elucidation. Common adducts that might be observed in the positive ion mode include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. amazonaws.com

Predicted HRMS Data for this compound

AdductPredicted m/z
[M]⁺214.06581
[M+H]⁺215.07364
[M+Na]⁺237.05558
[M+K]⁺253.02952
[M-H]⁻213.05908

Source: Predicted data from PubChem CID 10488827. amazonaws.com

X-ray Crystallography for Single Crystal Structure Determination

To date, a single crystal X-ray structure of this compound has not been reported in the publicly available literature. If suitable single crystals could be grown, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF) containing the unit cell parameters, space group, and atomic coordinates. This information would be invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the thiol group, and the packing of the molecules in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, key vibrational modes would include:

O-H stretching: Not applicable.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the region of 3100-2850 cm⁻¹.

S-H stretching: A weak absorption band for the thiol S-H stretch is anticipated around 2600-2550 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

C-O stretching: Strong bands corresponding to the aryl-alkyl ether C-O stretching of the methoxy groups are expected around 1250-1000 cm⁻¹.

C-S stretching: A weak to medium band for the C-S stretch is expected in the 700-600 cm⁻¹ range.

A study on the related compound, 2,4,5-trimethoxybenzaldehyde (B179766), provides experimental and calculated vibrational frequencies that can serve as a useful reference for the trimethoxyphenyl moiety of the target compound. mdpi.com

Expected Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H stretch3100-3000FTIR/Raman
Aliphatic C-H stretch3000-2850FTIR/Raman
S-H stretch2600-2550FTIR/Raman (weak)
Aromatic C=C stretch1600-1450FTIR/Raman
C-O stretch (ether)1250-1000FTIR (strong)
C-S stretch700-600FTIR/Raman

Note: This table is based on general spectroscopic principles and data from analogous compounds.

Chromatographic Techniques (GC-MS, HPLC-MS) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. zenodo.orgresearchgate.net For the analysis of this compound, a suitable capillary column, such as one with a non-polar or mid-polar stationary phase, would be used. The compound would be separated from any impurities based on its boiling point and interaction with the stationary phase. The mass spectrometer would then provide a mass spectrum of the eluting compound, allowing for its identification. The retention time and mass spectrum would be characteristic of the compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. mdpi.comnih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The mass spectrometer, often an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight analyzer, would provide mass information for the eluting peaks, confirming the identity of the compound and any impurities. This technique is particularly useful for monitoring the progress of a synthesis reaction by analyzing small aliquots of the reaction mixture over time.

Emerging Research Directions and Future Perspectives for 2,4,5 Trimethoxyphenyl Methanethiol

Incorporation into Advanced Materials Science Research

The distinct structural characteristics of (2,4,5-Trimethoxyphenyl)methanethiol, particularly the presence of a reactive thiol group and a bulky, electron-rich aromatic ring, make it a compelling candidate for the development of new advanced materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds (in COFs). The incorporation of this compound as a linker or a modifying agent in these frameworks could lead to materials with tailored properties. The thiol group offers a versatile handle for post-synthetic modification, allowing for the introduction of other functionalities or for anchoring catalytic metal nanoparticles. Furthermore, the trimethoxyphenyl moiety can influence the framework's porosity, stability, and electronic properties.

In the realm of supramolecular chemistry, the thiol group can participate in hydrogen bonding and coordination with metal ions. The aromatic ring, rich in electron density due to the three methoxy (B1213986) groups, can engage in π-π stacking and S–H/π interactions. nih.gov This interplay of non-covalent interactions could be harnessed to direct the self-assembly of this compound into intricate and functional supramolecular architectures such as gels, liquid crystals, or vesicles.

Potential Application AreaRole of this compoundAnticipated Properties of the Resulting Material
Metal-Organic Frameworks (MOFs)Organic linker or post-synthetic modification agentTunable porosity, enhanced catalytic activity, selective guest binding
Covalent Organic Frameworks (COFs)Monomeric building blockHigh chemical stability, defined porous structure, semiconducting properties
Supramolecular GelsGelator moleculeStimuli-responsive materials, platforms for controlled release
Liquid CrystalsMesogenic unitAdvanced display technologies, sensors

The thiol group is highly reactive in various polymerization reactions, most notably in thiol-ene "click" chemistry. This reaction proceeds with high efficiency under mild conditions, making it an ideal method for polymer functionalization. This compound could be grafted onto polymer backbones, imparting new properties such as increased refractive index, enhanced thermal stability, or specific surface adhesion. An isomer of the subject compound, (2,4,6-Trimethoxyphenyl)methanethiol, is known to be a key reactant in the creation of thiolactone polymers, which exhibit enhanced stability and reactivity for applications in electronics, coatings, and adhesives. lookchem.com

Moreover, polymers can be synthesized directly from this compound-containing monomers. The resulting polymers would possess pendant trimethoxyphenyl and thiol groups, which could be further modified or could themselves confer desirable properties to the material. For instance, the presence of sulfur atoms in the polymer backbone or as side chains can lead to materials with interesting optical and electronic properties, as well as high refractive indices.

Exploration in Photochemistry and Electrochemistry

The photochemical and electrochemical behavior of this compound is another fertile ground for future research. Thiols are known to be photochemically active, capable of generating thiyl radicals upon irradiation. nih.gov These radicals can initiate polymerization, participate in addition reactions, or undergo disulfide bond formation. The trimethoxyphenyl group, being electron-rich, is likely to influence the photophysical properties of the molecule, such as its absorption and emission spectra, and the quantum yield of radical formation. This opens up possibilities for its use as a photoinitiator or in the development of photopatternable materials.

From an electrochemical perspective, both the thiol group and the trimethoxybenzene ring can undergo redox reactions. The thiol can be oxidized to a disulfide, a reaction that is often reversible, suggesting potential applications in redox-flow batteries or as a component of electrochemical sensors. The aromatic ring can also be oxidized, and the ease of this oxidation will be influenced by the electron-donating methoxy groups. Cyclic voltammetry studies would be instrumental in elucidating the electrochemical behavior of this compound and in identifying its potential for applications in molecular electronics or as a redox mediator.

Sustainable and Bio-Inspired Chemical Transformations

The development of sustainable and environmentally benign chemical processes is a major goal of modern chemistry. The chemistry of thiols is prevalent in biological systems, most notably in the amino acid cysteine, where the thiol group plays a crucial role in protein structure and enzyme catalysis. This provides a rich source of inspiration for the use of this compound in bio-inspired catalysis and materials design.

For instance, the reversible formation of disulfide bonds from the thiol group is a key process in protein folding and regulation. This dynamic covalent chemistry could be exploited to create self-healing polymers and adaptable materials. Furthermore, the development of catalytic reactions that utilize this compound under mild, aqueous conditions would be a significant step towards more sustainable chemical synthesis. The "trimethoxyphenylthio" group has been investigated as a protecting group for cysteine in peptide synthesis, highlighting its relevance in bio-organic chemistry. acs.org

Theoretical and Experimental Synergy in Understanding Complex Reactivity

A deep understanding of the structure-property relationships of this compound will be crucial for its rational application. This will necessitate a synergistic approach combining theoretical calculations and experimental investigations.

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, bond dissociation energies, and reaction mechanisms. For example, calculations could predict the acidity of the thiol proton, the stability of the corresponding thiolate anion, and the energies of its frontier molecular orbitals. This information would be invaluable for predicting its reactivity and for designing new applications.

Experimentally, a thorough characterization of the compound's properties is needed. This would involve spectroscopic techniques (NMR, IR, UV-Vis), X-ray crystallography to determine its solid-state structure, and detailed studies of its reactivity in various chemical transformations. The combination of theoretical predictions and experimental validation will provide a comprehensive picture of the chemical behavior of this compound, paving the way for its exploitation in a wide range of scientific and technological fields.

Research AreaKey Questions to be AddressedPotential Impact
Advanced MaterialsHow can it be incorporated into porous frameworks and polymers?Development of materials with novel catalytic, separation, and optical properties.
Photochemistry & ElectrochemistryWhat are its photophysical properties and redox behavior?New photoinitiators, sensors, and components for energy storage devices.
Sustainable ChemistryCan it be used in bio-inspired and green chemical processes?Environmentally friendly synthetic methods and self-healing materials.
Theoretical & Experimental SynergyWhat are the fundamental structure-property relationships?Rational design of new applications and a deeper understanding of its reactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.